(3-((Trimethylsilyl)ethynyl)phenyl)methanol

Description

Properties

IUPAC Name |

[3-(2-trimethylsilylethynyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OSi/c1-14(2,3)8-7-11-5-4-6-12(9-11)10-13/h4-6,9,13H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZXLCBJBRCJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

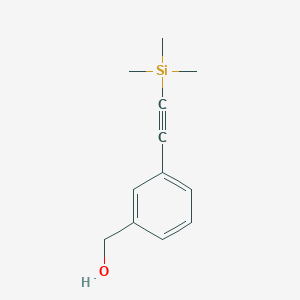

3-(Trimethylsilylethynyl)benzyl alcohol chemical structure

Role: Bifunctional Orthogonal Linker in Medicinal Chemistry & Materials Science

Executive Summary

3-(Trimethylsilylethynyl)benzyl alcohol is a high-value bifunctional intermediate characterized by two distinct reactive handles: a primary benzyl alcohol and a trimethylsilyl (TMS)-protected alkyne. Its meta-substitution pattern offers a unique geometric vector compared to the more common para-isomers, making it critical for designing conformationally restricted pharmacophores and molecular wires.

This guide details the structural properties, validated synthetic protocols (Sonogashira coupling), and the "orthogonal protection" logic that makes this molecule a staple in modern drug discovery—specifically in Fragment-Based Drug Design (FBDD) and Click Chemistry applications.

Part 1: Molecular Architecture & Physicochemical Profile

Chemical Identity

The molecule consists of a benzene core substituted at the 1-position with a hydroxymethyl group (nucleophile) and at the 3-position with a TMS-protected ethynyl group (masked electrophile).

| Property | Data |

| Chemical Name | 3-(Trimethylsilylethynyl)benzyl alcohol |

| CAS Number | 1007587-63-4 |

| Molecular Formula | C₁₂H₁₆OSi |

| Molecular Weight | 204.34 g/mol |

| Appearance | Viscous pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functional Groups |

Structural Visualization

The meta-substitution is critical. Unlike para-isomers which extend linear geometry, the 3-position introduces a "kink" (approx. 120° bond angle), affecting the spatial arrangement of downstream conjugates.

Figure 1: Structural logic of 3-(Trimethylsilylethynyl)benzyl alcohol showing the divergent reactive sites.

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 3-(Trimethylsilylethynyl)benzyl alcohol relies on the Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples a terminal alkyne (TMS-acetylene) with an aryl halide.[1]

The Sonogashira Mechanism

The reaction typically employs a Pd(0)/Pd(II) cycle with a Copper(I) co-catalyst.

-

Oxidative Addition: Pd(0) inserts into the Aryl-Bromide bond.

-

Transmetallation: The copper-acetylide (formed in situ) transfers the alkyne to the Palladium center.

-

Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).

Critical Control Point: The reaction requires degassed solvents. Oxygen promotes the homocoupling of the alkyne (Glaser coupling), forming bis-alkyne dimers instead of the desired product.

Figure 2: Catalytic cycle of the Sonogashira coupling highlighting the critical transmetallation step and oxygen sensitivity.

Part 3: Experimental Protocols

Synthesis of 3-(Trimethylsilylethynyl)benzyl Alcohol

Validated for 5.0 mmol scale.

Reagents:

-

3-Bromobenzyl alcohol (1.0 eq)

-

Ethynyltrimethylsilane (TMS-Acetylene) (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)

-

Triethylamine (Et₃N) (Solvent/Base)

Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Dissolution: Add 3-Bromobenzyl alcohol (935 mg, 5.0 mmol) and dry Et₃N (20 mL). Degas the solution by bubbling Argon through it for 10 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (70 mg, 0.1 mmol) and CuI (9.5 mg, 0.05 mmol). The solution will turn dark (often yellow-brown).

-

Alkyne Addition: Add TMS-Acetylene (0.85 mL, 6.0 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product usually has a higher Rf than the starting bromide.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.[2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 4:1).

-

Yield: Expect 85-95% yield as a viscous oil.

Selective Deprotection (TMS Removal)

To access the terminal alkyne for Click Chemistry.

Reagents:

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Methanol (MeOH)[3]

Procedure:

-

Dissolve the TMS-protected intermediate in MeOH (0.1 M concentration).

-

Add K₂CO₃. Stir at room temperature for 30-60 minutes.

-

Note: This reaction is fast. Do not heat, or you risk polymerizing the free alkyne.

-

Dilute with water, extract with Et₂O, and dry over MgSO₄.

Part 4: Reactivity & Applications (Orthogonality)

The core value of this molecule is its Orthogonality . You can modify the alcohol end without affecting the protected alkyne, or deprotect the alkyne without affecting the alcohol (under basic conditions).

Divergent Synthetic Workflows

-

Pathway A (Alcohol First): Convert -OH to -Br (using PBr₃) or -OMs. The TMS group remains stable. This creates an alkylating agent.[4]

-

Pathway B (Alkyne First): Deprotect TMS to -H. Perform CuAAC (Click Reaction) to attach a fluorophore or drug pharmacophore.

Figure 3: Orthogonal reactivity map showing how the molecule serves as a divergent intermediate.

Application in Medicinal Chemistry

-

Linker Design: The meta-ethynyl benzyl alcohol motif is used to link "Warheads" (reactive groups that target proteins) to "Recognition Elements" (structures that bind specific pockets).

-

PROTACs: It serves as a rigid linker in Proteolysis Targeting Chimeras, where the distance and angle between the E3 ligase binder and the protein of interest are crucial for efficacy.

References

-

Sonogashira Coupling Fundamentals

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

-

-

Deprotection Strategies

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Alkyne Protection).

-

-

Click Chemistry Applications

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.

-

-

Specific Synthesis of Ethynylbenzyl Alcohols

-

BenchChem Protocols. Synthesis of 3-Ethynylaniline via Sonogashira Coupling (Analogous chemistry for benzyl alcohol derivatives).

-

Sources

- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-((Trimethylsilyl)ethynyl)phenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (3-((Trimethylsilyl)ethynyl)phenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Introduction

(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a multifunctional aromatic alcohol that has emerged as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure incorporates a phenylmethanol core, which provides a versatile synthetic handle, and a trimethylsilyl (TMS)-protected terminal alkyne. This unique combination of functional groups allows for sequential and orthogonal chemical modifications, making it an ideal intermediate for the construction of complex molecules, including pharmacologically active compounds and chemical probes. The TMS group serves as a robust protecting group for the alkyne, preventing its participation in undesired side reactions while allowing for its selective deprotection and subsequent derivatization through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or further Sonogashira couplings. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of (3-((Trimethylsilyl)ethynyl)phenyl)methanol are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic workflows.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆OSi | [1][2] |

| Molecular Weight | 204.34 g/mol | [1][2] |

| CAS Number | 1007587-63-4 | [1][2][3] |

| Appearance | Not specified, likely a solid or oil | |

| Canonical SMILES | C(C)C#CC1=CC=CC(=C1)CO | [2] |

| InChI Key | UZZXLCBJBRCJMC-UHFFFAOYSA-N | [1] |

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing (3-((Trimethylsilyl)ethynyl)phenyl)methanol is the Sonogashira cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[5][6] In this specific synthesis, trimethylsilylacetylene is coupled with an appropriate 3-halobenzyl alcohol, typically 3-iodobenzyl alcohol, due to the higher reactivity of the carbon-iodine bond.

Mechanistic Insight: The Sonogashira Catalytic Cycle

The Sonogashira reaction is co-catalyzed by palladium and copper(I) complexes.[7][8] The mechanism involves two interconnected catalytic cycles.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-iodobenzyl alcohol) to form a Pd(II)-aryl complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylenic ligand to the palladium center. The resulting complex then undergoes reductive elimination to yield the final product, (3-((Trimethylsilyl)ethynyl)phenyl)methanol, and regenerate the active Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of (3-((Trimethylsilyl)ethynyl)phenyl)methanol from 3-iodobenzyl alcohol and trimethylsilylacetylene.

Materials:

-

3-Iodobenzyl alcohol

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodobenzyl alcohol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions, which are crucial to prevent the deactivation of the palladium catalyst.[6]

-

Solvent and Reagent Addition: Add anhydrous THF (or toluene) to dissolve the solids, followed by the amine base (e.g., TEA, 3.0 eq). The base is essential to neutralize the hydrohalic acid (HI) formed during the reaction.[4]

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature. A slight excess of the alkyne ensures the complete consumption of the more valuable aryl iodide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-((trimethylsilyl)ethynyl)phenyl)methanol.

Applications in Research and Drug Development

The synthetic utility of (3-((trimethylsilyl)ethynyl)phenyl)methanol stems from its two distinct functional groups, which can be manipulated orthogonally.

A Versatile Synthetic Intermediate

-

The Hydroxymethyl Handle: The primary alcohol group (-CH₂OH) serves as a key point of attachment. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or halide. This allows for the covalent linkage of the ethynylphenyl moiety to a larger molecular scaffold, such as a pharmacophore or a biological ligand.

-

The Protected Alkyne: The TMS-protected alkyne is stable under many reaction conditions used to modify the hydroxyl group. The TMS group can be selectively cleaved using mild conditions, such as treatment with potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne. This terminal alkyne is a versatile functional group for:

-

Click Chemistry: It can readily participate in CuAAC reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[9] This is a cornerstone of bioconjugation chemistry, used for linking molecules to proteins, nucleic acids, or surfaces.

-

Further Couplings: The deprotected alkyne can be used in subsequent Sonogashira or other coupling reactions to build more complex, conjugated systems.

-

Role in Drug Design and Chemical Biology

The ethynylphenyl motif is a component of several clinically relevant small-molecule inhibitors, particularly in oncology. For instance, the EGFR inhibitor erlotinib contains a 3-ethynyl aniline moiety, highlighting the importance of this structural class in designing kinase inhibitors.[10] (3-((Trimethylsilyl)ethynyl)phenyl)methanol serves as a valuable precursor for synthesizing libraries of such compounds for structure-activity relationship (SAR) studies.

Furthermore, its structure is ideal for creating trifunctional chemical probes. The hydroxyl group can be linked to a targeting ligand, the TMS-alkyne can be deprotected for "clicking" on a reporter tag (like a fluorophore or biotin), and the phenyl ring can be further functionalized with a photo-activatable group for covalent target modification.

Caption: A workflow for using the title compound as a chemical probe building block.

Conclusion

(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its functional groups. Its straightforward synthesis via the robust Sonogashira coupling and the versatile nature of its alcohol and protected alkyne moieties make it a powerful tool for medicinal chemists and materials scientists. It provides a reliable platform for the modular construction of complex molecules, from targeted anticancer agents to sophisticated chemical probes for exploring biological systems. As the demand for modular and efficient synthetic strategies continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Li, J. J. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(16), 2821–2824. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Tris((trimethylsilyl)ethynyl)benzene. Retrieved from [Link]

-

Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Trimethylsilylmethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl)-1 H -1,2,3-Triazol-1-YL) Ketones. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

Sources

- 1. (3-((Trimethylsilyl)ethynyl)phenyl)methanol | 1007587-63-4 [sigmaaldrich.com]

- 2. 1007587-63-4|(3-((Trimethylsilyl)ethynyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 3. 1007587-63-4・(3-((Trimethylsilyl)ethynyl)phenyl)methanol・(3-((Trimethylsilyl)ethynyl)phenyl)methanol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Solvent Selection for (3-((Trimethylsilyl)ethynyl)phenyl)methanol

The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for (3-((Trimethylsilyl)ethynyl)phenyl)methanol . This content is structured for researchers requiring actionable data for synthesis, purification, and biological assay preparation.

CAS: 1007587-63-4 Formula: C₁₂H₁₆OSi MW: 204.34 g/mol [1]

Executive Summary & Physicochemical Analysis

(3-((Trimethylsilyl)ethynyl)phenyl)methanol is a bifunctional intermediate featuring a polar benzylic alcohol motif and a lipophilic trimethylsilyl (TMS)-protected alkyne. Its solubility behavior is governed by a competition between the hydrophobic TMS/phenyl domains and the hydrogen-bonding capability of the hydroxyl group.

-

Primary Solvation Mechanism: Dipole-dipole interactions and London dispersion forces.

-

Key Constraint: While thermodynamically soluble in protic solvents (alcohols), the compound exhibits chemical instability (desilylation) in the presence of nucleophilic bases in these media.

-

Physical State: Typically a viscous yellow oil or low-melting solid depending on purity; highly soluble in organic solvents, insoluble in aqueous media.

Solubility Landscape

The following data categorizes solvents based on their thermodynamic capacity to dissolve the target compound at ambient temperature (25°C).

Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Status | Application Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for transfer, reaction workup, and general handling. |

| Esters | Ethyl Acetate (EtOAc) | High | Excellent for extraction and chromatography. |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | High | Standard reaction solvents; THF is ideal for coupling reactions (e.g., Sonogashira). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Used for biological stock solutions or high-temp reactions. Difficult to remove. |

| Alcohols | Methanol, Ethanol, Isopropanol | High (Conditional) | WARNING: Soluble, but risk of TMS cleavage if trace base/acid is present. |

| Alkanes | Hexanes, Heptane, Pentane | Low / Moderate | Acts as an anti-solvent. Compound may "oil out" rather than precipitate. |

| Aqueous | Water, PBS, Saline | Insoluble | Partitions strictly to the organic phase during extraction. |

Critical Stability Warning: The "Protic Trap"

While the compound dissolves readily in Methanol (MeOH), researchers must exercise extreme caution. The TMS-alkyne bond is labile.[2][3] In the presence of even weak bases (e.g., K₂CO₃) or fluoride ions in protic solvents, the TMS group is cleaved to yield the terminal alkyne.

-

Rule: Avoid storing stock solutions in MeOH or EtOH for long periods. Use DMSO or DCM for storage.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Bio-Assay/Analysis)

Objective: Create a stable 10 mM stock solution.

-

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard for biological assays due to low volatility and high solubilizing power.

-

Calculation:

-

Target Concentration: 10 mM

-

Mass Required: 2.04 mg per 1 mL of solvent.

-

-

Procedure:

-

Weigh 2.0-2.1 mg of compound into a glass vial (avoid plastics that may leach plasticizers).

-

Add 1 mL of anhydrous DMSO.

-

Vortex for 15 seconds. Visual confirmation of clear solution is required.

-

Storage: Aliquot and store at -20°C. Stable for >6 months if kept dry.

-

Protocol B: Purification via Flash Chromatography

Objective: Isolate pure compound from crude reaction mixtures. Solvent System: Hexanes / Ethyl Acetate (Gradient Elution).[4]

-

Stationary Phase: Silica Gel (Standard 40-63 µm).

-

Mobile Phase Strategy:

-

The compound is moderately polar (Rf ≈ 0.3-0.4 in 20% EtOAc/Hexanes).

-

Step 1: Equilibrate column with 100% Hexanes.

-

Step 2: Load sample (dissolved in minimum DCM or adsorbed on silica).

-

Step 3: Elute with gradient:

-

0-5% EtOAc (removes non-polar impurities/byproducts).

-

10-20% EtOAc (elutes target compound).

-

Wait for UV active spot (254 nm) to emerge.

-

-

Mechanistic Visualization

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application, factoring in both solubility and chemical stability.

Caption: Decision matrix for solvent selection. Note the explicit warning against Methanol for storage due to desilylation risks.

Figure 2: Purification Workflow

A step-by-step logic flow for isolating the compound from a crude reaction mixture.[5][6]

Caption: Flash chromatography workflow emphasizing gradient elution for optimal separation.

References

-

Sigma-Aldrich. (3-((Trimethylsilyl)ethynyl)phenyl)methanol Product Sheet. Link

-

Organic Syntheses. General Procedures for Sonogashira Coupling and Workup of TMS-Alkynes. Org. Synth. 2025, 102, 276–302. Link

-

BenchChem. Synthesis of 3-Ethynylaniline via Sonogashira Coupling (Analogous Workup). Link

-

ChemSpider Synthetic Pages. Deprotection of trimethylsilyl group of an alkyne (Stability Data). Link

Sources

- 1. (3-((Trimethylsilyl)ethynyl)phenyl)methanol | 1007587-63-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-((Trimethylsilyl)ethynyl)phenyl)methanol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-((trimethylsilyl)ethynyl)phenyl)methanol, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from analogous structures and established chemical principles to offer a scientifically grounded perspective on its properties, synthesis, and potential utility. This document is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this and similar chemical entities.

Introduction and Physicochemical Properties

3-((Trimethylsilyl)ethynyl)phenyl)methanol incorporates two key functional groups: a trimethylsilyl (TMS)-protected terminal alkyne and a primary benzyl alcohol. This combination makes it a valuable building block, offering a stable yet readily deprotectable alkyne for further functionalization, such as in click chemistry or Sonogashira cross-coupling reactions, while the benzyl alcohol moiety provides a site for oxidation, esterification, or etherification.

The precise melting and boiling points of 3-((trimethylsilyl)ethynyl)phenyl)methanol have not been empirically determined in published literature. However, by examining structurally related compounds, we can estimate these properties. For instance, 1,4-bis[(trimethylsilyl)ethynyl]benzene is a solid with a melting point of 121-123 °C[1][2], while (4-ethynylphenyl)methanol has a melting point of 40-44 °C. The presence of the polar hydroxyl group would likely lead to a higher melting point than a non-polar analogue and a significantly higher boiling point due to hydrogen bonding.

| Property | Estimated Value / Information | Source |

| Molecular Formula | C₁₂H₁₆OSi | - |

| Molecular Weight | 204.34 g/mol | - |

| Melting Point | Estimated: 50-70 °C | Inferred from analogous compounds |

| Boiling Point | Estimated: >250 °C at 760 mmHg | Inferred from analogous compounds |

| Appearance | Expected to be a white to off-white solid | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, EtOAc) and sparingly soluble in water | - |

Visualizing the Core Structure

Caption: Chemical structure of 3-((trimethylsilyl)ethynyl)phenyl)methanol.

Synthesis Protocol: Sonogashira Cross-Coupling

The most direct and efficient synthesis of 3-((trimethylsilyl)ethynyl)phenyl)methanol is through a Sonogashira cross-coupling reaction. This well-established reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][4]

Reaction Scheme:

3-Iodobenzyl alcohol is coupled with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The TMS group on the acetylene prevents the homocoupling of the alkyne, a common side reaction.[5]

Synthetic Workflow Diagram

Sources

Technical Guide: Sourcing and Synthesis of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Executive Summary

(3-((Trimethylsilyl)ethynyl)phenyl)methanol (CAS: 1007587-63-4) is a strategic bifunctional building block in medicinal chemistry. Characterized by a meta-substituted benzene ring bearing a protected alkyne (trimethylsilyl group) and a benzylic alcohol, it serves as a critical node for orthogonal functionalization. Its primary utility lies in "Click" chemistry (CuAAC) following desilylation and as a linker in fragment-based drug discovery (FBDD). This guide provides a technical analysis of supply chain dynamics, pricing benchmarks, and a validated synthesis protocol for researchers requiring high-purity material.

Part 1: Chemical Profile & Strategic Utility

Compound Identity

| Property | Specification |

| Chemical Name | (3-((Trimethylsilyl)ethynyl)phenyl)methanol |

| CAS Number | 1007587-63-4 |

| Molecular Formula | C₁₂H₁₆OSi |

| Molecular Weight | 204.34 g/mol |

| Physical State | Viscous yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

Strategic Application

The molecule's value is derived from its two distinct reactive handles:

-

Benzylic Alcohol: Amenable to oxidation (to aldehyde/acid), halogenation (to benzyl halide), or esterification.

-

TMS-Protected Alkyne: Stable during benzylic manipulations but readily deprotected (K₂CO₃/MeOH) to yield the terminal alkyne for Sonogashira couplings or Triazole formation.

Part 2: Market Analysis - Suppliers & Pricing

Supply Chain Overview

This compound is classified as a "Specialty Building Block." It is not a commodity chemical; therefore, inventory is often held by specialized catalog vendors (e.g., Fluorochem, Ambeed, Enamine) rather than bulk solvent suppliers. Lead times can vary from "In Stock" (1-3 days) to "Make-on-Demand" (4-6 weeks).

Pricing Benchmarks (Q1 2026 Estimates)

The following data represents aggregated market pricing for research-grade purity (>95%).

| Pack Size | Price Range (USD) | Unit Cost ($/g) | Supplier Type |

| 250 mg | $25 - $40 | $100 - $160 | Catalog (e.g., Fluorochem) |

| 1 g | $65 - $90 | $65 - $90 | Catalog / Distributor |

| 5 g | $220 - $300 | $44 - $60 | Specialized Vendor |

| 25 g | $800 - $1,000 | $32 - $40 | Bulk Inquiry (Enamine/Wuxi) |

Procurement Strategy:

-

Small Scale (<1g): Purchase from catalog vendors like Fluorochem or Ambeed to save time.

-

Medium Scale (1-10g): The "Buy vs. Make" decision becomes critical. If internal synthesis costs (labor + reagents) exceed $50/g, purchasing is recommended.

-

Large Scale (>10g): Custom synthesis or bulk inquiry is required.

Procurement Decision Logic

The following diagram outlines the logical flow for sourcing this material based on project timelines and budget.

Figure 1: Decision matrix for procuring (3-((Trimethylsilyl)ethynyl)phenyl)methanol based on scale and cost-efficiency.

Part 3: Technical Deep Dive - Synthesis Protocol

For researchers opting to synthesize this compound, the most robust route is the Sonogashira Cross-Coupling of 3-bromobenzyl alcohol with trimethylsilylacetylene (TMSA). This route avoids the need for hydroxyl protection, as the reaction conditions are mild enough to prevent O-silylation or oxidation.

Reaction Pathway[4]

Figure 2: One-step Sonogashira coupling synthesis route.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 5.0 g of (3-((Trimethylsilyl)ethynyl)phenyl)methanol.

Reagents:

-

3-Bromobenzyl alcohol (1.0 equiv, 26.7 mmol, 5.0 g)

-

Trimethylsilylacetylene (1.2 equiv, 32.0 mmol, 3.14 g)

-

Bis(triphenylphosphine)palladium(II) dichloride (2 mol%, 0.53 mmol, 375 mg)

-

Copper(I) iodide (1 mol%, 0.27 mmol, 51 mg)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Tetrahydrofuran (THF) (anhydrous, degassed)

Step-by-Step Methodology:

-

Setup & Degassing:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 3-bromobenzyl alcohol (5.0 g), Pd(PPh₃)₂Cl₂ (375 mg), and CuI (51 mg).

-

Seal with a septum and purge with Argon/Nitrogen for 10 minutes. Validation: The catalyst should remain yellow/orange; darkening indicates premature oxidation.

-

-

Solvent Addition:

-

Inject anhydrous THF (50 mL) and Et₃N (11 mL) via syringe.

-

Stir until the starting material dissolves.

-

-

Reaction Initiation:

-

Add Trimethylsilylacetylene dropwise over 5 minutes.

-

Heat the mixture to 60°C. Stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.3) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.

-

-

Work-up:

-

Cool to room temperature. Filter the suspension through a pad of Celite to remove ammonium salts and palladium residues. Rinse with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude dark oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 4.7 – 5.1 g (85–92%) of a pale yellow oil.

-

-

Quality Control (Validation Criteria):

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H), 7.40 (d, 1H), 7.30 (m, 2H), 4.68 (s, 2H, -CH₂OH), 0.25 (s, 9H, TMS).

-

Absence of Impurities: Ensure no peak at δ 7.6-7.8 (homocoupling of alkyne) or δ 4.5 (desilylated byproduct).

-

Part 4: Storage & Stability

-

Stability: The TMS group is stable to air and moisture but sensitive to acidic or basic hydrolysis over time.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon).

-

Risk: Prolonged exposure to moisture may lead to slow desilylation (loss of TMS) or oxidation of the alcohol to the aldehyde.

References

-

Fluorochem Ltd. (2025). (3-((Trimethylsilyl)ethynyl)phenyl)methanol Product Page. Retrieved from

-

Sigma-Aldrich. (2025). Product Catalog: Building Blocks for Medicinal Chemistry. Retrieved from

-

Venkatesh, G. B., & Prasad, S. H. (2015). Synthesis of Some Novel 1-(Substituted Phenyl)-2-(4-(Trimethylsilyl)-1H-1,2,3-Triazol-1-YL) Ketones. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-7.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Methodological & Application

Application Note & Protocol: Selective Deprotection of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Abstract

This document provides a comprehensive guide for the selective deprotection of the trimethylsilyl (TMS) group from (3-((Trimethylsilyl)ethynyl)phenyl)methanol to yield (3-ethynylphenyl)methanol. The trimethylsilyl group is a widely utilized protecting group for terminal alkynes in multistep organic synthesis due to its stability and the mild conditions required for its removal.[1] This protocol details a robust and efficient method using potassium carbonate in methanol, a choice reagent system that ensures high chemoselectivity, preserving the benzylic alcohol functionality of the substrate. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and offer guidance on product characterization, troubleshooting, and safety. This application note is intended for researchers and professionals in synthetic organic chemistry and drug development.

Introduction: The Strategic Use of TMS Protection

In the intricate landscape of complex molecule synthesis, the temporary masking of reactive functional groups is a cornerstone strategy. For terminal alkynes, the acidic proton presents a challenge, as it can be readily deprotonated by organometallic reagents or strong bases, leading to undesired side reactions. The trimethylsilyl (TMS) group serves as an excellent protecting group, replacing the acidic alkyne proton with a sterically bulky, non-acidic silyl group. This protection allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the alkyne moiety.

The subsequent removal, or deprotection, of the TMS group is a critical step to regenerate the terminal alkyne for further reactions, such as Sonogashira couplings or click chemistry. While fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are commonly used, they can sometimes lead to side reactions, especially with sensitive substrates.[2] A milder and highly selective alternative involves the use of a weak base, such as potassium carbonate, in an alcoholic solvent like methanol.[3][4] This method is particularly advantageous for molecules like (3-((trimethylsilyl)ethynyl)phenyl)methanol, where the presence of a primary alcohol requires a gentle deprotection strategy to avoid competing reactions or degradation.

Reaction Overview and Reagents

The deprotection protocol transforms the TMS-protected alkyne into its terminal alkyne counterpart.

Reaction Scheme:

(3-((Trimethylsilyl)ethynyl)phenyl)methanol → (3-ethynylphenyl)methanol

Table 1: Key Reagents and Properties

| Compound | Formula | Mol. Wt. ( g/mol ) | Role |

| (3-((Trimethylsilyl)ethynyl)phenyl)methanol | C₁₂H₁₈OSi | 206.36 | Starting Material |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | Catalyst/Base |

| Methanol (Anhydrous) | CH₃OH | 32.04 | Solvent/Reagent |

| (3-ethynylphenyl)methanol | C₉H₈O | 132.16 | Product |

The Deprotection Mechanism: A Base-Catalyzed Process

The deprotection of a TMS-alkyne using potassium carbonate in methanol is a base-catalyzed process. While potassium carbonate itself is a moderate base, in the presence of methanol, it generates a small equilibrium concentration of the more nucleophilic methoxide ion (CH₃O⁻).

The mechanism proceeds as follows:

-

Nucleophilic Attack: The methoxide ion acts as a nucleophile, attacking the electrophilic silicon atom of the TMS group. Silicon's ability to form a hypervalent, pentacoordinate intermediate facilitates this step.[5]

-

Cleavage of the Si-C Bond: The silicon-carbon bond of the alkyne is cleaved, resulting in the formation of an acetylide anion and trimethylsilylmethoxide ((CH₃)₃Si-OCH₃).

-

Protonation: The acetylide anion is a strong base and is immediately protonated by a methanol molecule from the solvent, yielding the desired terminal alkyne. This step also regenerates the methoxide ion, allowing it to participate in another catalytic cycle.

Caption: Mechanism of base-catalyzed TMS deprotection.

Detailed Experimental Protocol

This protocol is based on a typical laboratory scale of approximately 30 mmol.[3] Adjustments may be necessary for different scales.

Caption: Experimental workflow for TMS deprotection.

Materials:

-

(3-((Trimethylsilyl)ethynyl)phenyl)methanol (e.g., 6.19 g, 30.0 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (e.g., 0.52 g, 3.75 mmol, 0.125 eq)

-

Anhydrous Methanol (250 mL)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (3-((trimethylsilyl)ethynyl)phenyl)methanol (6.19 g, 30.0 mmol).

-

Solvent Addition: Add anhydrous methanol (250 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Initiation of Reaction: Add anhydrous potassium carbonate (0.52 g, 3.75 mmol) to the solution. The reaction is typically run at room temperature (20-25 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The starting material will have a higher Rf value than the more polar product. The reaction is generally complete within 2-4 hours.[3]

-

Work-up: Once the reaction is complete, remove the solid potassium carbonate by filtration through a pad of celite or by simple gravity filtration.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).[6]

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 4:1 Hexanes:EtOAc) is effective for separating the product from any non-polar impurities.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain (3-ethynylphenyl)methanol as a solid or semi-solid.

Product Characterization

Confirming the successful deprotection and purity of the final product is essential.

Table 2: Analytical Characterization Data

| Technique | Observation for (3-((Trimethylsilyl)ethynyl)phenyl)methanol (Starting Material) | Expected Observation for (3-ethynylphenyl)methanol (Product) |

| ¹H NMR | Singlet at ~0.25 ppm (9H, -Si(CH₃)₃) | Disappearance of the TMS singlet. Appearance of a new singlet at ~3.1 ppm (1H, ≡C-H).[3] |

| IR Spec. | Absence of a sharp peak around 3300 cm⁻¹ for ≡C-H stretch. | Appearance of a sharp, moderate intensity peak around 3300 cm⁻¹ (≡C-H stretch) and a peak around 2100 cm⁻¹ (C≡C stretch). |

| TLC | Higher Rf value (less polar). | Lower Rf value (more polar due to the free hydroxyl and terminal alkyne). |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time.- Inactive potassium carbonate (hygroscopic).- Low temperature. | - Allow the reaction to stir for a longer period.- Use freshly opened or properly dried anhydrous K₂CO₃.- Gently warm the reaction to 30-40°C if needed. |

| Low Yield | - Product loss during work-up or extraction.- Product volatility.- Degradation on silica gel.[7] | - Perform extractions carefully.- Avoid excessive heating during solvent removal.- Deactivate silica gel with triethylamine before chromatography if necessary. |

| Side Product Formation | - Presence of water leading to other reactions.- Reaction left for an excessively long time.[3] | - Ensure all glassware and solvents are dry.- Monitor the reaction closely by TLC and work up promptly upon completion. |

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Potassium Carbonate (K₂CO₃): Causes skin, eye, and respiratory tract irritation. Avoid inhaling dust. In case of contact, flush the affected area with copious amounts of water.[8][9][10][11]

-

Methanol (CH₃OH): Toxic by inhalation, ingestion, and skin absorption. It is also flammable. Handle with care, ensuring no nearby ignition sources.

-

Organic Solvents (Ethyl Acetate, Hexanes): Flammable and can cause irritation. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][11]

References

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters. [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. [Link]

-

TMS Deprotection low yields :(. Reddit r/chemhelp. [Link]

-

Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. Organic & Biomolecular Chemistry. [Link]

-

Deprotection mechanism. Reddit r/chemistry. [Link]

-

Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Supporting Information. The Royal Society of Chemistry. [Link]

-

Deprotection of a) the TMS‐protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays, yielding triazole 4 b. ResearchGate. [Link]

-

Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research. [Link]

-

2 questions about TBAF deprotection. Reddit r/chemistry. [Link]

-

TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]

-

Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH. [Link]

-

(3-ethynylphenyl)methanol (C9H8O). PubChem. [Link]

-

POTASSIUM CARBONATE - Safety Data Sheet. Ashta. [Link]

-

SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Ashta Chemicals. [Link]

-

3'-nitro-1-phenylethanol. Organic Syntheses. [Link]

-

tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses. [Link]

-

IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. IJISE. [Link]

-

Characterization and identification of three compounds by ¹H NMR spectra. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. reddit.com [reddit.com]

- 8. fishersci.com [fishersci.com]

- 9. employees.delta.edu [employees.delta.edu]

- 10. asp-inc.com [asp-inc.com]

- 11. ineos.com [ineos.com]

Preparation of 3-ethynylbenzaldehyde from (3-((Trimethylsilyl)ethynyl)phenyl)methanol

An Application Guide for the Synthesis of 3-Ethynylbenzaldehyde from (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 3-ethynylbenzaldehyde, a valuable building block in medicinal chemistry and materials science.[1][2] The synthesis commences with the selective oxidation of the primary alcohol, (3-((trimethylsilyl)ethynyl)phenyl)methanol, to its corresponding aldehyde using Dess-Martin Periodinane (DMP). This is followed by the fluoride-mediated deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne. This guide is designed for researchers and scientists in drug development and organic synthesis, offering detailed mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data.

Introduction

3-Ethynylbenzaldehyde is a bifunctional molecule incorporating both a reactive aldehyde and a terminal alkyne. This unique combination makes it a versatile synthon for creating complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and condensation reactions.[3] The synthetic route detailed herein involves two critical transformations: the oxidation of a benzylic alcohol and the cleavage of a silyl protecting group.

The choice of reagents is paramount to the success of this synthesis. For the oxidation step, Dess-Martin Periodinane (DMP) is selected over other common oxidants like chromium-based reagents or Swern oxidation conditions. DMP offers significant advantages, including mild, neutral reaction conditions, high chemoselectivity, operational simplicity, and the avoidance of toxic heavy metals.[4][5] The reaction proceeds at room temperature and typically reaches completion within a few hours.[5][6]

For the second step, the removal of the trimethylsilyl (TMS) protecting group is necessary to unmask the terminal alkyne. The TMS group is a widely used protecting group for alkynes due to its stability and ease of removal.[7] Cleavage is efficiently achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon and operates under mild conditions.[8][9]

This document provides a robust and reproducible methodology, grounded in established chemical principles, to empower researchers to confidently synthesize 3-ethynylbenzaldehyde for their scientific endeavors.

Overall Reaction Scheme

The synthetic pathway is illustrated in the two-step scheme below:

-

Oxidation: (3-((Trimethylsilyl)ethynyl)phenyl)methanol is oxidized to 3-((trimethylsilyl)ethynyl)benzaldehyde.

-

Deprotection: The TMS group is removed to afford the final product, 3-ethynylbenzaldehyde.

Caption: Overall two-step synthesis of 3-ethynylbenzaldehyde.

Part A: Oxidation of (3-((Trimethylsilyl)ethynyl)phenyl)methanol

Mechanistic Insights & Reagent Selection

The conversion of a primary alcohol to an aldehyde is a foundational transformation in organic synthesis. It requires an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid.[10] The Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, is an excellent choice for this purpose.[4][6] The reaction proceeds through a ligand exchange mechanism where the alcohol displaces an acetate group on the iodine center. Subsequent deprotonation and reductive elimination yield the aldehyde, iodinane, and acetic acid.[10] This process is highly selective for primary and secondary alcohols and tolerates a wide variety of other functional groups.[5]

Caption: Simplified mechanism of Dess-Martin Oxidation.

Detailed Experimental Protocol: Oxidation

This protocol details the oxidation of (3-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 equiv) to its aldehyde.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equiv. |

| (3-((TMS)ethynyl)phenyl)methanol | 220.38 | 5.0 | 1.10 g | 1.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 6.0 | 2.54 g | 1.2 |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL | - |

| Saturated aqueous NaHCO₃ solution | - | - | 50 mL | - |

| Saturated aqueous Na₂S₂O₃ solution | - | - | 50 mL | - |

| Brine | - | - | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | - |

Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-((trimethylsilyl)ethynyl)phenyl)methanol (1.10 g, 5.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.

-

Addition of DMP: In a single portion, add Dess-Martin Periodinane (2.54 g, 6.0 mmol, 1.2 equiv.) to the solution at room temperature.[5] The mixture may become slightly cloudy.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting alcohol spot is consumed (typically 2-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (50 mL). Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (50 mL) and saturated aqueous Na₂S₂O₃ solution (50 mL). Stir vigorously for 10-15 minutes until the solid byproducts dissolve and the organic layer becomes clear.

-

Work-up: Separate the organic layer. Wash the aqueous layer with DCM (2 x 25 mL). Combine the organic layers and wash with brine (30 mL).

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 3-((trimethylsilyl)ethynyl)benzaldehyde, is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes).

Safety Precautions for Dess-Martin Periodinane (DMP)

-

Shock Sensitivity: DMP is potentially explosive and shock-sensitive, especially when heated.[5] Handle with care and avoid grinding or subjecting it to impact.

-

Oxidizing Agent: DMP is a strong oxidizing agent. Keep it away from combustible and flammable materials.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling DMP.[14][15]

-

Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust.[11][15]

-

Storage: Store in a cool, dry place away from heat sources and incompatible substances.[14] Recommended long-term storage is at 2-8°C.[14]

Part B: Deprotection of 3-((Trimethylsilyl)ethynyl)benzaldehyde

Mechanistic Insights & Reagent Selection

The silicon-carbon bond of a TMS-protected alkyne can be cleaved under various conditions.[9] One of the most common and effective methods involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[8][16] The high strength of the silicon-fluoride bond (Si-F) is the driving force for this reaction.[17] The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate, which then fragments to release the terminal alkyne and a stable silyl fluoride byproduct.[18] This method is highly efficient and typically proceeds at or below room temperature.

An alternative mild method involves using potassium carbonate in methanol, which can be advantageous if the substrate is sensitive to the basicity of TBAF.[7][9]

Caption: Mechanism for TBAF-mediated desilylation of a terminal alkyne.

Detailed Experimental Protocol: Deprotection

This protocol describes the deprotection of 3-((trimethylsilyl)ethynyl)benzaldehyde (1.0 equiv) to yield 3-ethynylbenzaldehyde.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equiv. |

| 3-((TMS)ethynyl)benzaldehyde | 218.33 | 4.5 (assumed) | ~0.98 g | 1.0 |

| Tetrabutylammonium fluoride (TBAF), 1.0 M in THF | - | 5.0 | 5.0 mL | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | - | 20 mL | - |

| Diethyl ether | - | - | 50 mL | - |

| Water | - | - | 30 mL | - |

| Brine | - | - | 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | - |

Procedure

-

Reaction Setup: Transfer the crude 3-((trimethylsilyl)ethynyl)benzaldehyde from the previous step into a dry 100 mL round-bottom flask with a magnetic stir bar. Dissolve it in anhydrous THF (20 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of TBAF: Add the 1.0 M solution of TBAF in THF (5.0 mL, 5.0 mmol, 1.1 equiv.) dropwise to the stirred solution over 5 minutes.[8]

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC for the disappearance of the starting material.

-

Quenching: Once the reaction is complete, quench by adding water (30 mL).

-

Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).

-

Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL) to remove residual TBAF salts.[19]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Note: The product, 3-ethynylbenzaldehyde, can be volatile, so avoid excessive heating or high vacuum during solvent removal.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 3-ethynylbenzaldehyde as a solid.

Characterization of 3-Ethynylbenzaldehyde

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Appearance: White to yellow solid.

-

Molecular Formula: C₉H₆O

-

Molecular Weight: 130.14 g/mol

-

¹H NMR (CDCl₃, 400 MHz): δ 10.02 (s, 1H, -CHO), 8.05 (s, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 3.15 (s, 1H, -C≡CH).[20]

-

¹³C NMR (CDCl₃, 101 MHz): δ 191.5, 137.2, 136.5, 133.0, 129.5, 129.4, 123.0, 82.5, 78.5.

Summary of Results

| Step | Starting Material | Product | Reagents | Yield (Typical) |

| 1. Oxidation | (3-((TMS)ethynyl)phenyl)methanol | 3-((TMS)ethynyl)benzaldehyde | DMP, DCM | >90% (crude) |

| 2. Deprotection | 3-((TMS)ethynyl)benzaldehyde | 3-Ethynylbenzaldehyde | TBAF, THF | 80-90% (purified) |

References

-

Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

-

Organic-Synthesis.com. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

-

Organic Chemistry. TBAF Deprotection Mechanism. YouTube. [Link]

-

Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. [Link]

-

Siddaraj, R.; et al. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry2018 , 9(4), 317-321. [Link]

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

OChemNinjas. Protecting Groups for Alcohols: Silyl Ether On → TBAF Off. YouTube. [Link]

-

Phillips, A. J.; Uto, Y. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Org. Synth.2005 , 82, 101. [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

-

Gelest. Deprotection of Silyl Ethers. [Link]

- Lau, K. S.; et al. Process for the preparation of ethynylbenzaldehydes. EP0257309B1.

-

Kumar, P.; et al. Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. IJSART2018 , 4(1). [Link]

-

Pearson+. The trimethylsilyl (TMS) group, used as a protecting group for alcohols... [Link]

- Ojima, J.; et al. Process for the preparation of ethynylbenzaldehydes. EP0257309A2.

-

Zhu, L.; et al. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turk J Chem2018 , 42, 76-88. [Link]

-

ResearchGate. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

-

Ziegler, M. J.; et al. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein J. Org. Chem.2019 , 15, 251-257. [Link]

-

Chen, P.; Tang, G.; et al. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. J. Am. Chem. Soc.2023 , 145(7), 4115–4125. [Link]

-

Fomine, S.; et al. Synthesis and chiroptical properties of poly(ethynylbenzaldehyde)s. Polym. Bull.2007 , 58, 45-53. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Wikipedia. 4-Ethynylbenzaldehyde. [Link]

-

No Added Chemicals. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

ResearchGate. Synthesized cyclic imides with 2-ethynylbenzaldehyde (3). [Link]

-

Austin, W. B.; et al. Facile Synthesis of Ethynylated Benzoic Acid Derivatives and Aromatic Compounds via Ethynyltrimethylsilane. J. Org. Chem.1981 , 46(11), 2280–2286. [Link]

-

PubChem. 3-ethynylbenzaldehyde. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dspace.cuni.cz [dspace.cuni.cz]

- 3. 4-Ethynylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. mubychem.com [mubychem.com]

- 12. carlroth.com [carlroth.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. orgsyn.org [orgsyn.org]

- 20. 3-ETHYNYLBENZALDEHYDE(77123-56-9) 1H NMR [m.chemicalbook.com]

Application Note: Scalable Synthesis of 3-(Trimethylsilylethynyl)benzyl Alcohol

Part 1: Strategic Overview & Retrosynthesis

Introduction

3-(Trimethylsilylethynyl)benzyl alcohol is a pivotal "linker" intermediate in medicinal chemistry. It combines a protected alkyne (ready for "Click" chemistry or further Sonogashira coupling upon deprotection) with a benzyl alcohol handle (amenable to oxidation, halogenation, or etherification).

While the 4-isomer (para) is commercially ubiquitous, the 3-isomer (meta) is frequently required to alter the vector geometry of drug candidates, improving solubility or binding affinity. This guide addresses the specific challenges of synthesizing the meta isomer at scale (>100g), focusing on regiocontrol, exotherm management, and purification efficiency.

Retrosynthetic Logic

The synthesis is best approached via a Convergent C(sp)–C(sp2) Coupling .

-

Primary Disconnection: The bond between the aromatic ring and the alkyne.

-

Precursors: 3-Halobenzyl alcohol and Trimethylsilylacetylene (TMSA).

-

Catalytic Cycle: Palladium/Copper-catalyzed Sonogashira cross-coupling.[1][2][3]

We evaluate two distinct routes based on starting material availability and process safety.

Table 1: Route Selection Matrix

| Feature | Route A: Direct Coupling | Route B: Reduction Sequence |

| Starting Material | 3-Bromobenzyl alcohol | 3-Bromobenzaldehyde |

| Step Count | 1 (Convergent) | 2 (Linear) |

| Atom Economy | High | Lower (requires reducing agent) |

| Cost Efficiency | High | Medium |

| Scalability Risk | Moderate: Hydroxyl group may coordinate Pd; requires careful base selection. | Low: Aldehyde coupling is robust; reduction is standard. |

| Recommendation | Primary Choice for <1kg batches. | Backup if Route A suffers from low conversion. |

Part 2: Detailed Protocols

Core Protocol (Route A): Direct Sonogashira Coupling

Objective: Synthesis of 3-TMS-ethynylbenzyl alcohol from 3-bromobenzyl alcohol on a 50g scale.

Mechanism & Causality

-

Catalyst Selection: PdCl2(PPh3)2 is chosen over Pd(PPh3)4 for its superior air stability and lower cost.

-

Co-Catalyst: CuI accelerates the transmetallation step but must be kept low (1-2 mol%) to minimize homocoupling (Glaser coupling) of the TMS-acetylene.

-

Solvent/Base: Triethylamine (Et3N) serves as both solvent and base to neutralize HBr generated. A co-solvent (THF) is added to solubilize the polar benzyl alcohol.

Reagents

-

3-Bromobenzyl alcohol (50.0 g, 267 mmol)

-

Trimethylsilylacetylene (TMSA) (31.5 g, 320 mmol, 1.2 equiv)

-

PdCl2(PPh3)2 (1.87 g, 2.67 mmol, 1 mol%)

-

CuI (0.51 g, 2.67 mmol, 1 mol%)

-

Triethylamine (Et3N) (300 mL) / THF (100 mL) - Degassed

Step-by-Step Procedure

-

System Inertization (Critical for Pd(0) cycle):

-

Charge a 1L 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe.

-

Cycle vacuum/Nitrogen (3x) to remove oxygen. Oxygen causes alkyne homocoupling and catalyst deactivation.

-

-

Solvent & Substrate Charging:

-

Under N2 flow, add 3-Bromobenzyl alcohol, THF, and Et3N. Stir until dissolved.

-

Sparge the solution with Nitrogen for 15 minutes.

-

-

Catalyst Addition:

-

Add PdCl2(PPh3)2 and CuI as solids against a positive stream of N2. The solution will typically turn yellow/brown.

-

-

Controlled Addition (Exotherm Management):

-

Heat the mixture to 40°C.

-

Add TMS-acetylene dropwise via an addition funnel over 45 minutes.

-

Note: The reaction is exothermic. Monitor internal temp; do not exceed 65°C to prevent polymerization or desilylation.

-

-

Reaction Monitoring:

-

Maintain at 50-60°C for 4-6 hours.

-

QC Checkpoint: TLC (20% EtOAc/Hexane). Stain with KMnO4 (alcohol) or UV. Look for disappearance of bromide (Rf ~0.4) and appearance of product (Rf ~0.5).

-

-

Workup (Pd Removal):

-

Cool to room temperature.[3][4][5] Filter off the precipitated ammonium salts (Et3N·HBr) through a Celite pad.

-

Concentrate the filtrate under reduced pressure.[5]

-

Redissolve residue in EtOAc (300 mL) and wash with:

-

1M HCl (2 x 100 mL) – Removes residual amine/pyridine.

-

Sat. NaHCO3 (1 x 100 mL) – Neutralizes acid traces to protect TMS.

-

Brine (1 x 100 mL).

-

-

Dry over MgSO4 and concentrate.[5]

-

-

Purification:

-

If the crude purity is >90% (1H NMR), recrystallization from Hexanes/EtOAc may be possible.

-

Otherwise, perform flash chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

-

Alternative Protocol (Route B): Aldehyde Reduction

Context: Use this if the alcohol group in Route A causes catalyst poisoning or if 3-bromobenzaldehyde is significantly cheaper.

-

Coupling: Perform Sonogashira on 3-bromobenzaldehyde using the conditions above. Isolate 3-TMS-ethynylbenzaldehyde.

-

Reduction:

-

Dissolve intermediate (1 equiv) in MeOH (0°C).

-

Add NaBH4 (0.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Quench with Acetone, concentrate, and partition (EtOAc/H2O).

-

Advantage:[4][6][7][8] The product is often cleaner as non-polar byproducts from Step 1 are removed before the polar alcohol is formed.

-

Part 3: Process Safety & Quality Control (Self-Validating Systems)

Critical Control Points (CCPs)

| Parameter | Specification | Risk | Mitigation |

| Inert Atmosphere | < 100 ppm O2 | Glaser Coupling (dimer) | Continuous N2 sparge; use freshly degassed solvents. |

| Temperature | 50°C ± 5°C | TMS Cleavage (>70°C) | Use internal probe; active cooling ready during addition. |

| TMS Stability | pH 5 - 8 | Desilylation | Avoid strong acids/bases during workup. Use buffered washes. |

| Pd Residuals | < 10 ppm | Toxicity/Downstream Issues | Use SiliaMetS® Thiol scavenger during workup or charcoal filtration. |

Analytical Validation

1H NMR (CDCl3, 400 MHz):

-

Diagnostic Signal 1: δ 0.25 ppm (s, 9H, TMS group).

-

Diagnostic Signal 2: δ 4.65 ppm (s, 2H, benzylic -CH2-).

-

Absence of: δ 3.1 ppm (terminal alkyne proton) – confirms TMS integrity.

Part 4: Visualization & Logic

Reaction Pathway & Logic Flow

The following diagram illustrates the decision logic and chemical pathway, highlighting the critical intermediate states.

Caption: Figure 1. Convergent synthesis workflow comparing the direct Route A (preferred) and stepwise Route B.

Experimental Setup Diagram

Visualizing the specific setup for the air-sensitive Sonogashira coupling.

Caption: Figure 2. Reactor configuration ensuring inert atmosphere and precise temperature control during alkyne addition.

Part 5: References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Sigma-Aldrich. (n.d.).[9] 4-(Trimethylsilylethynyl)benzyl alcohol Product Page (Analogous Chemistry). SigmaAldrich.com. Link

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Protocols. Organic-Chemistry.org. Link

-

Liang, Y., et al. (2011). Palladium-Catalyzed Sonogashira Coupling of Aryl Chlorides.[1][2] Journal of Organic Chemistry. (Demonstrates ligand effects relevant to scale-up). Link

Sources

- 1. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 2. chem.spbu.ru [chem.spbu.ru]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 9. alkalisci.com [alkalisci.com]

Troubleshooting & Optimization

Improving yield of Sonogashira coupling for benzyl alcohols

Technical Support Center: Sonogashira Coupling Optimization Topic: Improving Yields for Substrates Containing Unprotected Benzyl Alcohols Ticket ID: SGC-OH-001 Responder: Senior Application Scientist, Catalysis Division

Executive Summary

Performing Sonogashira cross-coupling on substrates containing unprotected benzyl alcohols presents a unique set of competing kinetic pathways. The hydroxyl group is not inert; it introduces polarity issues, potential for catalyst coordination, and susceptibility to oxidative side reactions.

This guide moves beyond standard textbook protocols. We focus on Copper management (to prevent Glaser homocoupling of the alkyne), Ligand selection (to outcompete hydroxyl coordination), and Surfactant technology (to solve solubility mismatches).

Module 1: The Core Challenges (Why Your Yield is Low)

Before optimizing, you must diagnose the specific failure mode. For benzyl alcohols, three specific traps usually degrade yield:

-

The Glaser Trap (Homocoupling): Benzyl alcohols are often polar. If you run the reaction in standard non-polar solvents (Toluene/THF) with Copper(I) iodide, the reaction often stalls. If oxygen leaks in, the Copper aggressively dimerizes your alkyne (Glaser coupling) rather than cross-coupling it.

-

The Ortho-Cyclization Trap: If the benzyl alcohol is ortho to the halogen on the aryl ring, the palladium intermediate can undergo intramolecular attack by the hydroxyl oxygen, forming benzofurans or isobenzofurans instead of the desired linear alkyne.

-

Catalyst Poisoning via Chelation: The free hydroxyl group can coordinate to unsaturated Pd(II) species, forming a resting state that is too stable to undergo reductive elimination.

Module 2: Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

Figure 1: Diagnostic logic for identifying the root cause of yield loss in Sonogashira coupling.

Module 3: The "Golden Standard" Protocols

Do not rely on generic Pd(PPh3)4 protocols for these substrates. The phosphine is too labile, and the copper is a liability.

Protocol A: The Robust Copper-Free Method (Recommended)

Best for: Avoiding homocoupling and handling sensitive alcohols.

The Logic: Removing Copper eliminates the oxidative homocoupling pathway. Using a bulky, electron-rich ligand (XPhos or CyJohnPhos) facilitates the oxidative addition of the aryl halide, even if the alcohol group attempts to chelate the metal.

| Component | Reagent | Equiv.[1][4][6][7][8][9][10][11][12] | Notes |

| Catalyst | Pd(OAc)₂ or PdCl₂(MeCN)₂ | 0.02 (2 mol%) | Pre-catalyst source. |

| Ligand | XPhos or SPhos | 0.04 (4 mol%) | 1:2 Pd:Ligand ratio is critical. |

| Base | Cs₂CO₃ | 2.0 - 3.0 | Inorganic bases prevent alcohol deprotonation better than amines. |

| Solvent | MeCN or DMF | N/A | Polar aprotic solvents solubilize the benzyl alcohol. |

| Temp | 60°C - 80°C | N/A | Higher temp needed for Cu-free activation. |

Step-by-Step:

-

Charge a reaction vial with the Aryl Halide (1.0 equiv), Pd source (2 mol%), Ligand (4 mol%), and Cs₂CO₃ (3.0 equiv).

-

Seal and purge with Argon for 5 minutes (3 cycles of vac/fill).

-

Add degassed Solvent (0.2 M concentration relative to halide).

-

Add the Alkyne (1.2 equiv) via syringe.

-

Heat to 60°C. Monitor via HPLC/LCMS.

Protocol B: Surfactant-Mediated "Water" Coupling

Best for: Highly polar benzyl alcohols that are insoluble in Toluene/Hexanes.

The Logic: Micellar catalysis (using TPGS-750-M) creates a lipophilic "nanoreactor" in water. The organic substrates migrate into the micelle, creating a strictly localized high concentration, which drastically increases rate and yield while protecting the alcohol from bulk solvent effects.

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

-

Media: 2 wt % TPGS-750-M in Water.

-

Base: Et₃N (3.0 equiv).

-

Conditions: Room Temperature to 40°C.

Module 4: Technical FAQ & Troubleshooting

Q1: My benzyl alcohol is ortho to the iodide. I see a new peak with M-H mass. What is it? A: You are likely forming a benzofuran via intramolecular cyclization.[6][7] The hydroxyl group attacks the Pd-Alkyne intermediate.

-

Fix: You must protect the alcohol (TBS or MOM ether) for ortho-substituted substrates. Steric bulk alone rarely stops this cyclization.

Q2: I cannot use Copper-free conditions (reagents unavailable). How do I stop the homocoupling? A: Use the "Slow Addition" technique.

-

Mix Aryl Halide, Pd catalyst, CuI, and Base in the flask.

-

Dissolve your Alkyne in a separate syringe.

-

Add the Alkyne dropwise over 1-2 hours using a syringe pump.

-

Why: This keeps the concentration of Copper-Acetylide low relative to the oxidative addition complex (Ar-Pd-X), statistically favoring the cross-coupling over the dimerization.

Q3: The reaction turns black immediately and stalls. A: "Pd-Black" formation indicates ligand dissociation. Your benzyl alcohol might be displacing the phosphine ligands.

-

Fix: Switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or a Buchwald dialkylbiaryl phosphine (XPhos). These bind Pd tighter than the alcohol oxygen can.

Module 5: Mechanistic Visualization